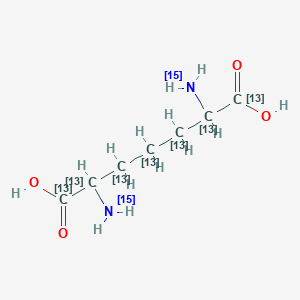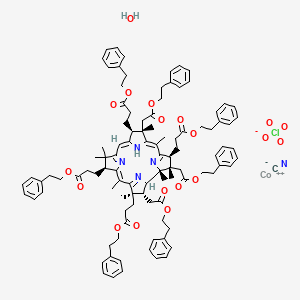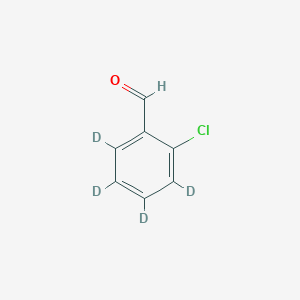
2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanedioic acid, also known as 2,6-diaminopimelic acid, is a compound of significant interest in various scientific fields. This compound is labeled with stable isotopes of nitrogen-15 and carbon-13, making it valuable for research in metabolic pathways, environmental studies, and chemical identification.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanedioic acid typically involves the incorporation of nitrogen-15 and carbon-13 isotopes into the molecular structure. One common method is the reaction of a precursor compound with isotopically labeled reagents under controlled conditions. For example, the reaction of a heptanedioic acid derivative with 15N-labeled ammonia and 13C-labeled carbon sources can yield the desired isotopically labeled product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted compounds with different functional groups.
Scientific Research Applications
2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanedioic acid has numerous applications in scientific research:
Chemistry: Used as a reagent for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in diagnostic imaging and as a standard for isotope-labeled compounds.
Industry: Applied in the synthesis of labeled polymers and other materials for research and development.
Mechanism of Action
The mechanism of action of 2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanedioic acid involves its incorporation into metabolic pathways where it can be traced using its stable isotopes. The labeled nitrogen and carbon atoms allow researchers to monitor the compound’s interactions and transformations within biological systems. This provides insights into molecular targets and pathways involved in various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2,6-Diaminopimelic acid: The unlabeled version of the compound.
2,6-Bis(1-alkyl-1H-1,2,3-triazol-4-yl)pyridines: Similar in structure but with different functional groups and applications.
Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate: Another compound with similar structural features but different uses.
Uniqueness
The uniqueness of 2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanedioic acid lies in its stable isotope labeling, which makes it an invaluable tool for tracing and studying complex biochemical and chemical processes. This distinguishes it from other similar compounds that may not have the same isotopic labeling and thus lack the same research capabilities.
Properties
Molecular Formula |
C7H14N2O4 |
|---|---|
Molecular Weight |
199.13 g/mol |
IUPAC Name |
2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanedioic acid |
InChI |
InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1 |
InChI Key |
GMKMEZVLHJARHF-RIQGLZQJSA-N |
Isomeric SMILES |
[13CH2]([13CH2][13CH]([13C](=O)O)[15NH2])[13CH2][13CH]([13C](=O)O)[15NH2] |
Canonical SMILES |
C(CC(C(=O)O)N)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I)](/img/structure/B12057022.png)









![N-(4-chlorophenyl)-2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B12057083.png)



